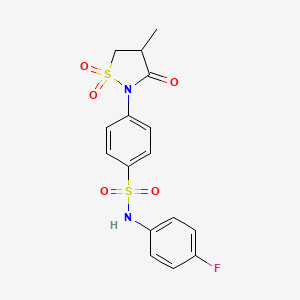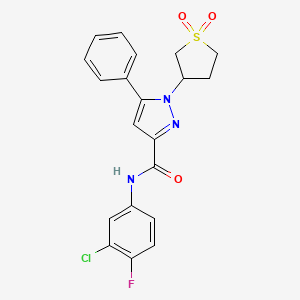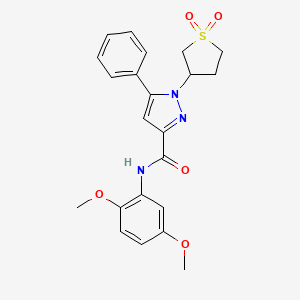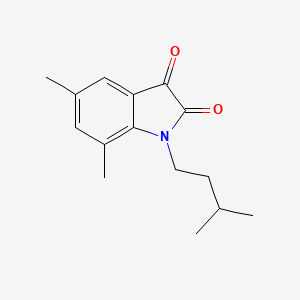![molecular formula C22H21ClN4O4S B6522857 N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 919053-35-3](/img/structure/B6522857.png)
N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be determined using techniques such as UV-Vis, IR, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Indole derivatives, such as the compound , have been found to exhibit strong inhibitory properties against various enzymes . The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
HIV-1 Inhibition
Indole 2 and 3-carboxamide derivatives have been studied for their interaction against HIV-1 . The unique properties of these compounds could potentially be utilized in the development of new treatments for HIV-1 .
Cancer Treatment
Indole derivatives have been used in the treatment of various types of cancer . Their ability to inhibit cell growth and induce apoptosis in cancer cells makes them promising candidates for cancer therapy .
Microbial Infections
Indole derivatives have shown potential in the treatment of microbial infections . Their antimicrobial properties could be harnessed to develop new antibiotics .
Neurological Disorders
Indoles play a significant role in cell biology and have been used in the treatment of various neurological disorders . Their ability to interact with neurotransmitters could potentially be used to develop treatments for conditions such as depression, anxiety, and schizophrenia .
Fluorescence Microscopy
The compound “F3294-0303” could potentially be used in fluorescence microscopy . Fluorescence microscopy is a widely used technique in life sciences and medical research, and the compound could be used as a fluorescent probe molecule .
Quantitative Image Analysis
The compound could also be used in quantitative image analysis . The standardization of image data is crucial in many fields, including academic research and regulatory science, and the compound could potentially be used in this context .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-acetyl-7'-chloro-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-13-7-4-5-10-18(13)31-12-11-26-19-16(8-6-9-17(19)23)22(20(26)30)27(15(3)29)25-21(32-22)24-14(2)28/h4-10H,11-12H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLSOGHJWCWBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=CC=C3Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522805.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522812.png)
![N-[4-(dimethylamino)phenyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522820.png)


![N-[3'-acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6522851.png)
![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)
![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)
![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)

![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)